VUF 11222

Übersicht

Beschreibung

VUF 11222: is a high-affinity non-peptide agonist of the chemokine receptor CXCR3. This compound is primarily used in scientific research to study inflammation and related biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of VUF 11222 involves the formation of a biaryl structure with a bromine and iodine substituent. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Reaktionstypen: : VUF 11222 unterliegt aufgrund des Vorhandenseins von Halogenatomen (Brom und Jod) in seiner Struktur hauptsächlich Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: : Zu den gängigen Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, gehören Dimethylsulfoxid (DMSO) und Ethanol. Die Verbindung ist bis zu 100 mM in DMSO und bis zu 10 mM in Ethanol mit leichter Erwärmung löslich .

Hauptprodukte: : Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Der Schwerpunkt liegt auf der Erhaltung der Integrität der Biarylstruktur bei gleichzeitiger Modifizierung der funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Tool Compound : VUF 11222 serves as a critical tool for studying peptide receptor function modulation, particularly in chemokine receptors. It aids in understanding the interactions within biochemical pathways involving CXCR3 .

Biology

- Inflammatory Processes : The compound is instrumental in investigating CXCR3's role in inflammatory responses. It helps elucidate signaling pathways and cellular responses mediated by this receptor, providing insights into potential therapeutic targets for inflammatory diseases .

Medicine

- Preclinical Studies : While not directly used in clinical settings, this compound supports preclinical research aimed at exploring therapeutic avenues for diseases characterized by inflammation. Its role in modulating immune responses makes it valuable for developing new anti-inflammatory drugs .

Industry

- Pharmaceutical Development : The compound is primarily utilized in research and development within the pharmaceutical industry to create novel anti-inflammatory agents. Its unique properties as a non-peptide compound enhance its stability and ease of synthesis compared to traditional peptide-based drugs .

Case Study 1: Inflammation Research

A study investigated the effects of this compound on immune cell migration during inflammatory responses. The results indicated that this compound significantly enhanced the chemotactic response of T cells towards inflamed tissues, suggesting its potential utility in therapies aimed at modulating immune responses in conditions like rheumatoid arthritis .

Case Study 2: Cancer Therapy

Research has explored this compound's role in enhancing anti-tumor immunity by promoting immune cell trafficking to tumors. The findings demonstrated that treatment with this compound resulted in increased infiltration of cytotoxic T lymphocytes into tumor sites, indicating its promise as an adjunct therapy in cancer treatment protocols .

Wirkmechanismus

Mechanism: : VUF 11222 acts as an agonist of the CXCR3 receptor, which is a G protein-coupled receptor involved in the immune response . By binding to CXCR3, this compound activates the receptor, leading to downstream signaling events that modulate inflammation .

Molecular Targets and Pathways: : The primary molecular target of this compound is the CXCR3 receptor. The activation of this receptor triggers various intracellular signaling pathways, including those involving calcium mobilization and chemotaxis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu den Verbindungen, die VUF 11222 ähneln, gehören andere CXCR3-Agonisten und -Antagonisten, wie z. B. Balixafortide und Plerixafor .

Einzigartigkeit: : this compound ist aufgrund seiner hohen Affinität und Spezifität für den CXCR3-Rezeptor einzigartig. Im Gegensatz zu peptidbasierten Agonisten ist this compound eine nicht-peptidische Verbindung, die Vorteile in Bezug auf Stabilität und einfache Synthese bietet .

Biologische Aktivität

VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.

- Chemical Formula : C₃₁H₃₃N₃O₃

- Molecular Weight : Approximately 552.33 g/mol

- Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.

This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:

- Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.

- Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

- Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.

- Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .

In Vivo Studies

A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:

- Dosage : this compound was administered at a concentration of 300 mg/kg.

- Control : DMSO was used as a vehicle control.

- Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:

| Compound Name | Type | Binding Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Non-peptidomimetic agonist | ~7.2 | High affinity for CXCR3 |

| VUF 11418 | Non-peptidomimetic agonist | ~7.0 | Structural analog with distinct pharmacological properties |

| Plerixafor Hydrochloride | Antagonist | ~8.0 | Targets CXCR4, contrasting with this compound's agonistic role |

| BMS CCR2 22 | Antagonist | ~8.5 | Selective for CCR2 |

This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.

- Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.

Eigenschaften

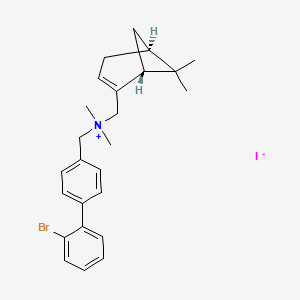

IUPAC Name |

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.